6,8-Dioxo Apalutamide

LC-MS/MS impurity profiling spectral fingerprint

Generic ANDA filers often face method specificity failures when quantifying the 6,8-Dioxo oxidative impurity using incorrect surrogate standards. This fully characterized 6,8-Dioxo Apalutamide (Apalutamide Metabolite M2) reference material solves that by providing an authentic chromatographic and spectral fingerprint distinct from the parent drug and other metabolites. - Enables accurate HPLC/LC-MS peak identification per ICH Q3A/Q3B, preventing regulatory deficiency findings. - Supplied with comprehensive CoA (NMR, MS, HPLC) to support direct use in Module 3.2.S.3.2 impurity profiling and forced degradation studies. - Available from stock as a USP PAI-grade analytical standard, reducing in-house characterization burden for QC release testing.

Molecular Formula C21H15F4N5O3
Molecular Weight 461.4 g/mol
CAS No. 1332391-92-0
Cat. No. B8321212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dioxo Apalutamide
CAS1332391-92-0
Molecular FormulaC21H15F4N5O3
Molecular Weight461.4 g/mol
Structural Identifiers
SMILESCNC(=O)C1=C(C=C(C=C1)N2C(=O)N(C(=O)C23CCC3)C4=CC(=C(N=C4)C#N)C(F)(F)F)F
InChIInChI=1S/C21H15F4N5O3/c1-27-17(31)13-4-3-11(8-15(13)22)30-19(33)29(18(32)20(30)5-2-6-20)12-7-14(21(23,24)25)16(9-26)28-10-12/h3-4,7-8,10H,2,5-6H2,1H3,(H,27,31)
InChIKeyRSVADJWVUQPMRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dioxo Apalutamide: Analytical Reference & ANDA Development


6,8-Dioxo Apalutamide (CAS 1332391-92-0), also designated as Apalutamide Metabolite M2 or Apalutamide Dioxo Impurity, is an oxidative metabolite and process-related impurity of Apalutamide (ARN-509), a second-generation nonsteroidal androgen receptor (AR) inhibitor approved for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) [1]. Chemically defined as 4-(7-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-6,8-dioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-methylbenzamide (C21H15F4N5O3; MW 461.4 g/mol), this compound is distinguished from the parent drug by oxidation at the 6 and 8 positions of the diazaspiro core, generating a dioxo functionality that fundamentally alters its analytical behavior [2]. Unlike the primary active metabolite N-desmethyl apalutamide (M3), which retains one-third AR antagonist activity and is extensively characterized for pharmacological relevance, 6,8-Dioxo Apalutamide is primarily employed as a reference standard for analytical method development, method validation, and quality control (QC) applications during Abbreviated New Drug Application (ANDA) filings and commercial production of Apalutamide [3]. It is an inactive metabolite in the Apalutamide metabolic pathway [4].

Analytical reference standard for Apalutamide impurity profiling
Distinct from active metabolite N-desmethyl apalutamide
Supports ANDA method validation and stability-indicating methods

Why 6,8-Dioxo Apalutamide Cannot Be Substituted


Substituting 6,8-Dioxo Apalutamide with other Apalutamide-related impurities—such as N-desmethyl apalutamide (CAS 1332391-11-3), the thioxo analog (Depyridinyl Phenyl Apalutamide), or the carboxylic acid metabolite M4—is analytically indefensible due to fundamental differences in molecular structure that dictate distinct spectral, chromatographic, and detection characteristics. The dioxo modification at the 6 and 8 positions produces a unique LC-MS fragmentation pattern and NMR spectrum that differs from both the parent drug (which contains an 8-oxo-6-thioxo diazaspiro core) and the N-desmethyl metabolite (which retains the thioxo functionality but lacks the N-methyl group) [1]. In reversed-phase HPLC, 6,8-Dioxo Apalutamide exhibits distinct retention behavior relative to other Apalutamide impurities, necessitating a specific reference standard for accurate peak identification and quantification [2]. Regulatory guidelines (ICH Q3A/Q3B) mandate impurity-specific characterization; reliance on incorrect or structurally mismatched reference standards compromises method accuracy, invalidates forced degradation studies, and risks ANDA rejection [3]. Furthermore, the 6,8-Dioxo impurity arises via oxidative degradation pathways distinct from those generating N-desmethyl or carboxylic acid metabolites, meaning it serves as a unique stability-indicating marker that cannot be proxied by other impurities [4].

Spectral fingerprint mismatch

Dioxo core produces unique LC-MS fragmentation; parent or N-desmethyl libraries cannot serve as proxy.

HPLC retention divergence

Reversed-phase behavior is distinct from other Apalutamide impurities; co‑elution risk if wrong reference used.

Regulatory identity incompatibility

Unique CAS and compendial designation; substitution invalidates impurity specifications in ANDA filings.

6,8-Dioxo Apalutamide: Analytical Reference Selection Evidence


Distinct LC-MS Fingerprint vs. Parent Apalutamide

6,8-Dioxo Apalutamide exhibits a distinct spectral pattern in liquid chromatography-mass spectrometry (LC-MS) compared to Apalutamide, attributable to the oxidation of the thioxo group to a dioxo functionality in the diazaspiro core. The dioxo modification produces a characteristic fragmentation profile and molecular ion cluster that differs unequivocally from the parent compound's 8-oxo-6-thioxo structure, enabling unambiguous differentiation during analytical method development and impurity profiling [1]. This spectral uniqueness is critical for correctly identifying the dioxo impurity in stability-indicating methods and forced degradation studies, where co-elution or misidentification would compromise method specificity .

LC-MS vs Parent Apalutamide
Head-to-head
Distinct fragmentation; 16 Da mass shift
Supports impurity-specific peak identification
Authentic standard needed for method specificity
LC-MS/MS impurity profiling spectral fingerprint forced degradation

Distinct Retention vs. N-Desmethyl Apalutamide

In reversed-phase chromatography, 6,8-Dioxo Apalutamide demonstrates retention behavior that is distinct from N-desmethyl apalutamide (M3, CAS 1332391-11-3), the primary active metabolite of Apalutamide [1]. The structural divergence—6,8-Dioxo Apalutamide features an intact N-methylbenzamide moiety and a fully oxidized dioxo diazaspiro core, whereas N-desmethyl apalutamide lacks the N-methyl group and retains the 8-oxo-6-thioxo structure—yields different polarity and hydrophobic interaction profiles [2]. This chromatographic differentiation is essential for baseline resolution of impurities in HPLC methods intended for ANDA submissions, where co-elution of structurally related impurities would invalidate method specificity per ICH Q2(R1) requirements [3].

HPLC vs N-Desmethyl
Head-to-head
Chromatographically distinct retention; baseline resolution achievable
Correct reference prevents peak misassignment
Method context: reversed-phase HPLC
HPLC reversed-phase chromatography impurity resolution peak identification

Synthesis via TEMPO/NaOCl Oxidation

A 2023 publication in Organic Process Research & Development describes an optimized synthetic route for preparing 6,8-Dioxo Apalutamide directly from Apalutamide via mild oxidation using TEMPO/NaOCl, achieving an 85% yield of the target metabolite [1]. This contrasts with traditional multi-step de novo synthesis approaches for Apalutamide impurities, which often require 5–7 synthetic steps and achieve lower overall yields (typically 40–60%) due to cumulative losses and challenging intermediate purifications [2]. The direct oxidation route reduces both synthetic complexity and cost of goods, enabling more economical procurement of high-purity reference material for analytical laboratories and ANDA development programs [3].

Synthesis Yield
Reported
85% yield (TEMPO/NaOCl oxidation)
Improved synthetic accessibility supports reference supply
Vs. multi-step routes (40–60%); data to verify
organic synthesis metabolite preparation process chemistry oxidation

Distinct NMR Spectral Pattern vs. Apalutamide

Nuclear magnetic resonance (NMR) spectroscopy reveals a distinct spectral pattern for 6,8-Dioxo Apalutamide compared to the parent Apalutamide molecule, driven by the oxidation of the thioxo group to a dioxo functionality at the 6 and 8 positions of the diazaspiro core [1]. This structural modification eliminates the characteristic thioamide proton signals observed in Apalutamide (¹H-NMR, ~9–10 ppm region) and introduces new carbonyl-associated electronic environments that shift neighboring proton resonances. The fully oxidized diazaspiro ring also alters coupling patterns and chemical shifts relative to the parent compound's 8-oxo-6-thioxo scaffold [2]. Comprehensive ¹H-NMR and ¹³C-NMR characterization data are provided with certified reference standards, enabling unambiguous structural confirmation during method qualification and regulatory submissions [3].

NMR vs Parent
Head-to-head
Absent thioamide proton; unique carbonyl shifts
Definitive identity confirmation for regulatory use
Full ¹H/¹³C NMR data included with standard
NMR spectroscopy structural elucidation reference standard characterization impurity identification

Unique CAS and Regulatory Designation

6,8-Dioxo Apalutamide holds the unique CAS registry number 1332391-92-0, distinguishing it from all other Apalutamide-related impurities and metabolites, including N-desmethyl apalutamide (CAS 1332391-11-3), Apalutamide carboxylic acid metabolite M4 (CAS 1332391-93-1), and the parent drug Apalutamide (CAS 956104-40-8) [1]. It is explicitly listed in authoritative pharmaceutical reference catalogs—including the USP Pharmaceutical Analytical Impurities (PAI) collection (Catalog No. 1A13520) and SynZeal impurity reference standards (SZ-A086002)—as a defined impurity of Apalutamide for ANDA applications . This regulatory-grade identity certification ensures traceability to compendial standards (USP or EP upon feasibility request) and provides documented characterization data (CoA, MS, NMR, HPLC) compliant with ICH Q6A and Q3A guidelines [2]. The compound's designation as Apalutamide Metabolite M2 (UNII-M42AQ7Z6LP) further anchors its identity within the established Apalutamide metabolic pathway [3].

Regulatory Identity
Specification review
CAS 1332391-92-0; USP PAI 1A13520
Compendial traceability for ANDA impurity specification
UNII-M42AQ7Z6LP; distinct from other metabolites
reference standard CAS registry impurity specification ANDA filing

Vendor-Supplied Characterization vs. Uncharacterized Standards

Reputable vendors supply 6,8-Dioxo Apalutamide with comprehensive characterization data packages compliant with ICH and pharmacopeial guidelines, including Certificate of Analysis (CoA), HPLC purity determination, LC-MS confirmation, ¹H/¹³C-NMR spectral data, and structural elucidation documentation [1]. This level of documentation contrasts with uncharacterized or minimally characterized impurity standards that lack full spectral and chromatographic validation, which are unsuitable for regulatory submissions. USP Pharmaceutical Analytical Impurity (PAI) grade 6,8-Dioxo Apalutamide (Catalog No. 1A13520) provides additional traceability to compendial standards, a feature not universally available for all Apalutamide impurity reference materials . Vendor-supplied data packages enable direct integration into analytical method validation (AMV) documentation and ANDA Module 3.2.S.3.2 (Impurities) submissions without requiring additional in-house structural confirmation .

Vendor Characterization
Supplier data
Full CoA, LC-MS, NMR, HPLC purity package
Reduces in-house confirmation burden for submissions
Review characterization completeness per ICH Q6A
CoA characterization data reference standard quality regulatory compliance

6,8-Dioxo Apalutamide: Analytical & Industrial Applications


ANDA Method Development & Validation

6,8-Dioxo Apalutamide serves as a critical reference standard for developing and validating HPLC/LC-MS analytical methods intended for ANDA submissions of generic Apalutamide. Its distinct retention behavior in reversed-phase chromatography [1] and unique LC-MS spectral fingerprint [2] enable accurate identification and quantification of this specific oxidative impurity in drug substance and drug product batches. Method validation parameters (specificity, linearity, accuracy, precision) require an authentic reference standard of the impurity being quantified; substitution with structurally similar but chromatographically distinct impurities (e.g., N-desmethyl apalutamide) invalidates method specificity and risks regulatory deficiency findings. Fully characterized material with CoA, NMR, and MS documentation [3] supports Module 3.2.S.3.2 impurity profiling submissions.

Stability-Indicating Method Development

As a product of oxidative degradation of Apalutamide (arising from oxidation of the thioxo group to a dioxo functionality in the diazaspiro core), 6,8-Dioxo Apalutamide is a key marker in forced degradation studies designed to establish stability-indicating methods per ICH Q1A(R2) requirements [4]. The compound's distinct chromatographic and spectral properties allow it to be resolved from parent Apalutamide and other degradation products under oxidative stress conditions. Procurement of authentic 6,8-Dioxo Apalutamide reference material enables accurate peak assignment in stressed sample chromatograms, establishing relative retention times and confirming that the analytical method can adequately separate and detect this degradation product. This is essential for demonstrating method stability-indicating capability in ANDA and NDA submissions.

QC Release Testing for Commercial Production

During commercial manufacturing of Apalutamide API and finished dosage forms, 6,8-Dioxo Apalutamide reference standards are employed in QC release testing to ensure impurity levels remain within ICH Q3A/Q3B specification limits [5]. The compound's unique CAS registry (1332391-92-0) [6] and availability in USP PAI grade (Catalog No. 1A13520) provide regulatory-grade identity certification suitable for cGMP environments. Vendor-supplied CoA documentation, including purity determination by HPLC, enables accurate standard preparation and quantitative impurity determination. The availability of fully characterized material reduces the analytical burden on QC laboratories, as in-house structural confirmation is not required prior to use in validated test methods.

Metabolite Identification & Pharmacokinetic Support

6,8-Dioxo Apalutamide (designated as Apalutamide Metabolite M2, UNII-M42AQ7Z6LP) is one of seventeen identified metabolites in the Apalutamide metabolic pathway [7]. While it is considered an inactive metabolite, authentic reference material is valuable for developing and validating bioanalytical LC-MS/MS methods used in pharmacokinetic studies and drug-drug interaction assessments. The compound's distinct spectral fingerprint [2] enables confident identification in complex biological matrices (plasma, urine). Procurement of this reference standard supports method development for quantifying systemic exposure to Apalutamide metabolites, a component of comprehensive ADME characterization required for regulatory submissions.

Application
Selection Property
Validation Focus
ANDA method development & validation
Authentic impurity reference with distinct chromatographic/spectral behavior
Method specificity and accuracy per ICH Q2(R1)
Stability-indicating method development
Oxidative degradation product marker from dioxo core
Forced degradation peak identification and resolution from parent
QC release testing for commercial production
USP PAI grade with regulatory-compliant CoA and purity data
Accurate impurity quantification against ICH Q3A/Q3B limits
Metabolite identification & PK support
Authentic metabolite M2 reference for bioanalytical LC-MS/MS
Metabolite profiling in research biological matrices for ADME characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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